Beryllium nitrate

Description

Significance of Beryllium Chemistry in Advanced Scientific Domains

Beryllium, a lightweight alkaline earth metal, possesses a unique combination of properties that make it and its compounds valuable in a variety of high-tech and advanced scientific fields. sciencenotes.orgsamaterials.comepa.govscienceinschool.org Its low density, high melting point, exceptional stiffness, and transparency to X-rays are key to its applications. sciencenotes.orgscienceinschool.org Beryllium and its compounds are utilized in the aerospace and defense industries for structural components in satellites, aircraft, and missiles. samaterials.comscienceinschool.orgrsc.org In the nuclear industry, beryllium serves as a neutron reflector and moderator in reactors. sciencenotes.orgsamaterials.comrsc.org The electronics sector employs beryllium-copper alloys for their enhanced electrical and thermal conductivity in components like electrical connectors and switches. scienceinschool.orgrsc.org

Beryllium nitrate (B79036), as a specific compound, is a highly water-soluble crystalline beryllium source. americanelements.com It serves as a precursor for the synthesis of other beryllium compounds and for the production of ultra-high purity materials, catalysts, and nanoscale materials. americanelements.comevitachem.com It is also used as a chemical reagent and a hardener for gas mantles. nih.govdcceew.gov.au The study of beryllium compounds like beryllium nitrate is crucial for understanding their potential applications and for developing new materials with tailored properties.

Historical Trajectories and Evolution of this compound Research

The discovery of beryllium dates back to 1798 by Nicholas Louis Vauquelin, who identified it as a new element in beryl (B75158) and emerald. rsc.org The isolation of beryllium metal was later achieved in 1828. rsc.org A pivotal moment in the history of beryllium's contribution to science was its role in the discovery of the neutron in 1932 by James Chadwick, who used beryllium as a target for alpha particles. scienceinschool.orgrsc.org

Research into this compound has evolved alongside the broader understanding of beryllium chemistry. Early research focused on its basic synthesis and properties. For instance, the tetrahydrate form is produced by reacting beryllium oxide or hydroxide (B78521) with dilute nitric acid. wikipedia.org More advanced synthesis methods for the anhydrous form, involving the reaction of beryllium chloride with dinitrogen tetroxide in ethyl acetate (B1210297), were developed later. evitachem.comwikipedia.org This reaction produces an adduct, Be(NO₃)₂(N₂O₄), which upon heating yields anhydrous this compound. evitachem.comwikipedia.org

Further research has delved into the complex structures and reactions of this compound. Studies have identified the formation of basic this compound, Be₄O(NO₃)₆, upon further heating of the anhydrous form. wikipedia.orgresearchgate.net The crystal structures of complex this compound compounds, such as dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], have been determined through X-ray diffraction, revealing intricate coordination geometries. researchgate.netresearchgate.net Modern research continues to explore the synthesis, characterization, and application of this compound and its derivatives, often employing advanced analytical and computational techniques. researchgate.netemory.eduacs.org

Structure

2D Structure

Properties

IUPAC Name |

beryllium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVVBBUVWAIIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

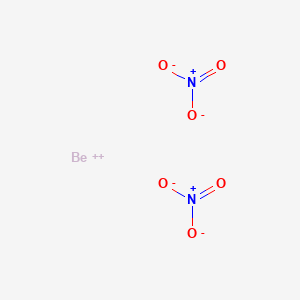

[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065555 | |

| Record name | Beryllium nitrate (Be(NO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beryllium nitrate is a white to pale yellow crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities of the material are involved or the material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in chemical analysis., White to yellow solid in various forms; Soluble in water; [ICSC] White odorless solid; Insoluble in water; [MSDSonline], WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, Soluble in alcohol, Solubility in water: very good | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.56 at 20 °C (solid), 1.6 g/cm³ | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White solid, White to faintly yellowish, deliquescent mass | |

CAS No. |

13597-99-4(anhydrous); 7787-55-5(trihydrate), 13597-99-4 | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, beryllium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium nitrate (Be(NO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT1AXZ5LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

60 °C; decomposes at 100-200 °C, White to slightly yellow, deliquescent crystalline mass; mp: about 60 °C; very soluble in water, alcohol /Beryllium nitrate trihydrate/, 60 °C | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Beryllium Nitrate and Its Derivatives

Anhydrous Beryllium Nitrate (B79036) Synthesis Routes

The preparation of anhydrous beryllium nitrate is a complex process that necessitates non-aqueous conditions due to the compound's high susceptibility to hydrolysis.

Reaction Pathways Involving Beryllium Halides and Dinitrogen Tetroxide

The most common and well-documented method for synthesizing anhydrous this compound involves the reaction of a beryllium halide, typically beryllium chloride (BeCl₂), with dinitrogen tetroxide (N₂O₄). wikipedia.orgchemicalbook.comdtic.mil This reaction is generally carried out in a non-aqueous solvent, with ethyl acetate (B1210297) being a frequently used medium. chemicalbook.comnih.govresearchgate.net

BeCl₂ + 3 N₂O₄ → Be(NO₃)₂(N₂O₄) + 2 NOCl wikipedia.org

This intermediate adduct is then isolated and subjected to thermal decomposition under vacuum. chemicalbook.comdtic.mil Heating the adduct above 50°C (122°F) causes the evolution of dinitrogen tetroxide gas, yielding anhydrous this compound as a white powder. chemicalbook.comdtic.mil

Reaction Conditions for Anhydrous this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Beryllium Chloride (BeCl₂), Dinitrogen Tetroxide (N₂O₄) | Primary precursors for the formation of the nitrate salt. |

| Solvent | Ethyl Acetate | Provides a non-aqueous medium for the reaction. chemicalbook.comnih.gov |

| Temperature (Decomposition) | > 50°C (in vacuum) | To evolve N₂O₄ from the adduct and form anhydrous Be(NO₃)₂. chemicalbook.comdtic.mil |

| Pressure | Vacuum | Facilitates the removal of volatile byproducts and N₂O₄ gas. chemicalbook.comdtic.mil |

Alternative Anhydrous this compound Preparation Techniques

An alternative, high-purity route to this compound involves a metathetical exchange reaction using silver nitrate (AgNO₃) and beryllium chloride in an aqueous medium. The reaction is as follows:

BeCl₂ + 2 AgNO₃ → Be(NO₃)₂ + 2 AgCl(s)

In this process, the insoluble silver chloride precipitates and is removed by filtration. The resulting this compound solution is then carefully dehydrated to yield the anhydrous form. This method avoids the use of hazardous dinitrogen tetroxide.

Another approach involves the use of pre-synthesized beryllium esterate complexes, such as [BeCl₂(EtOAc)₂]. These complexes exhibit higher reactivity towards N₂O₄ compared to beryllium chloride alone. researchgate.net The reaction forms ester adducts of this compound, which can then be processed to the anhydrous form. researchgate.net

Challenges and Refinements in Anhydrous this compound Synthesis

A significant challenge in the dinitrogen tetroxide route is the complete removal of the ethyl acetate solvent from the final product, which has proven to be problematic. researchgate.net The presence of residual solvent can affect the purity and properties of the anhydrous this compound.

Furthermore, anhydrous this compound is thermally unstable. Upon further heating to around 125°C (257°F), it decomposes to form basic this compound, [Be₄O(NO₃)₆], a volatile, colorless crystalline compound. chemicalbook.comdtic.mil This decomposition pathway presents a challenge for isolating the pure anhydrous salt. chemicalbook.comdtic.mil

Refinements to the synthesis have focused on improving the reactivity of the beryllium precursor. The use of beryllium esterates, which react more readily with N₂O₄, is one such refinement that can lead to cleaner reaction products. researchgate.net However, even with this modification, the subsequent removal of the ester ligands from the resulting nitrosyl salt can be difficult, leading to mixtures of this compound products upon thermal decomposition. researchgate.net

Hydrated this compound Synthesis and Solvation Effects

The synthesis of hydrated this compound is considerably more straightforward than its anhydrous counterpart and is typically performed in aqueous solutions.

Preparation of this compound Tetrahydrate

The most common hydrated form is this compound tetrahydrate, Be(H₂O)₄₂. wikipedia.org It is prepared by reacting beryllium oxide (BeO) or beryllium hydroxide (B78521) (Be(OH)₂) with nitric acid (HNO₃). wikipedia.orgiarc.fr The resulting solution is then evaporated to crystallize the tetrahydrate. wikipedia.org The reaction with beryllium hydroxide is as follows:

Be(OH)₂ + 2 HNO₃ + 2 H₂O → Be(H₂O)₄₂

X-ray diffraction studies have confirmed that the structure of the tetrahydrate consists of a tetrahedral [Be(H₂O)₄]²⁺ cation and nitrate anions. wikipedia.orgbritannica.com

Distinction in Synthesis Pathways for Anhydrous vs. Hydrated Forms

The fundamental distinction between the synthesis of anhydrous and hydrated this compound lies in the reaction environment and the nature of the precursors.

Anhydrous Synthesis: Requires strictly non-aqueous conditions to prevent hydrolysis, utilizing reactants like beryllium chloride and dinitrogen tetroxide in an organic solvent. chemicalbook.comnih.gov

Hydrated Synthesis: Employs aqueous solutions, reacting a beryllium base (oxide or hydroxide) with nitric acid. wikipedia.orgiarc.fr

A crucial difference is the effect of heat on the two forms. Heating the intermediate adduct in the anhydrous synthesis under vacuum yields the anhydrous salt. chemicalbook.com In stark contrast, heating this compound tetrahydrate does not result in the formation of anhydrous this compound. Instead, it decomposes at approximately 100°C (212°F) to yield beryllium hydroxide. wikipedia.orgnih.gov

Comparison of Synthetic Pathways

| Feature | Anhydrous this compound | Hydrated this compound (Tetrahydrate) |

|---|---|---|

| Starting Materials | BeCl₂, N₂O₄ wikipedia.orgchemicalbook.com | BeO or Be(OH)₂, HNO₃ wikipedia.orgiarc.fr |

| Solvent | Ethyl Acetate (non-aqueous) chemicalbook.comnih.gov | Water (aqueous) wikipedia.org |

| Key Intermediate | Be(NO₃)₂(N₂O₄) adduct wikipedia.org | [Be(H₂O)₄]²⁺ in solution britannica.com |

| Effect of Heating | Decomposes adduct to anhydrous salt chemicalbook.com | Decomposes to Be(OH)₂ wikipedia.org |

| Primary Challenge | Solvent removal, thermal instability chemicalbook.comresearchgate.net | N/A |

Synthesis of Basic this compound

Basic this compound, with the chemical formula Be₄O(NO₃)₆, is a notable covalent compound featuring a unique molecular structure. dacollege.org This structure consists of a central oxygen atom tetrahedrally coordinated to four beryllium atoms. researchgate.net These beryllium atoms are located at the corners of the tetrahedron, and six nitrate groups bridge the six edges of this tetrahedron. dacollege.orgresearchgate.net

A primary route for synthesizing basic this compound involves the thermal decomposition of anhydrous this compound or its adducts. wikipedia.orgresearchgate.net The process typically starts with the reaction of beryllium chloride with a mixture of dinitrogen tetroxide and ethyl acetate. researchgate.netosti.gov This reaction yields a pale, straw-colored crystalline adduct, Be(NO₃)₂(N₂O₄). wikipedia.orgosti.gov

When this adduct is heated in a vacuum, it undergoes a two-stage decomposition. osti.govdtic.mil

Formation of Anhydrous this compound: Above 50°C, dinitrogen tetroxide is rapidly evolved, leaving behind anhydrous this compound, Be(NO₃)₂, as a white, non-volatile powder. osti.govdtic.mil

Formation of Basic this compound: At approximately 125°C, the anhydrous this compound suddenly decomposes. osti.gov This decomposition releases dinitrogen tetroxide and a volatile beryllium compound that subsequently crystallizes from the gas phase as colorless crystals of basic this compound, Be₄O(NO₃)₆. osti.govdtic.mil

It is important to note that heating the hydrated form, this compound tetrahydrate (Be(H₂O)₄₂), does not yield the anhydrous form. Instead, it decomposes to beryllium hydroxide at 100°C. wikipedia.org The thermal decomposition of Group 2 nitrates generally produces the metal oxide, nitrogen dioxide, and oxygen. chemguide.co.uk The stability of these nitrates increases down the group, meaning they require higher temperatures to decompose. chemguide.co.ukmahidaacademy.org

Table 1: Thermal Decomposition Stages for Be₄O(NO₃)₆ Synthesis

| Starting Material | Intermediate Product | Final Product | Decomposition Temperature | Key Observations |

| Be(NO₃)₂(N₂O₄) | Anhydrous Be(NO₃)₂ | Be₄O(NO₃)₆ | > 50°C for the first stage, ~125°C for the second stage. osti.gov | Evolution of dinitrogen tetroxide at both stages. osti.govdtic.mil |

| Anhydrous Be(NO₃)₂ | - | Be₄O(NO₃)₆ | ~125°C. osti.gov | Volatile beryllium compound forms and crystallizes. osti.gov |

| This compound Tetrahydrate | - | Beryllium Hydroxide | 100°C. wikipedia.org | Does not form basic this compound upon heating. wikipedia.org |

The synthesis and structure of basic this compound are analogous to those of basic beryllium acetate, Be₄O(CH₃COO)₆. osti.govdtic.mil Both compounds share a similar tetrahedral structure with a central oxygen atom. dacollege.org Basic beryllium acetate can be prepared by evaporating beryllium hydroxide with acetic acid. dacollege.org

An alternative synthetic route for basic beryllium acetate involves the azeotropic distillation of aqueous this compound solutions. ansto.gov.au In this method, an aqueous solution of this compound is mixed with sodium acetate, acetic acid, and a solvent like n-propyl acetate. ansto.gov.au Refluxing the mixture allows for the removal of water via azeotropic distillation, leading to the formation of beryllium oxyacetate, which can then be crystallized. ansto.gov.au This strategy of converting the aquo-ion directly to the covalent basic carboxylate without first precipitating the hydroxide could, in principle, be adapted for the synthesis of basic this compound, although the nitrate is noted to be insoluble in most solvents, unlike the acetate. wikipedia.organsto.gov.au

Production Optimization and Purity Considerations in this compound Synthesis

Optimizing the production of this compound and its basic form requires careful control over reaction conditions to maximize yield and ensure high purity.

For the synthesis of anhydrous this compound via the dinitrogen tetroxide route, several parameters are critical:

Temperature: The decomposition of the Be(NO₃)₂(N₂O₄) adduct must be carefully controlled. While temperatures above 50°C are needed to remove the N₂O₄, exceeding the decomposition temperature of anhydrous Be(NO₃)₂ (around 125°C) can lead to the formation of beryllium oxide (BeO) as an impurity. osti.gov

Pressure: Conducting the decomposition under sub-atmospheric pressure can facilitate the removal of gaseous byproducts like dinitrogen tetroxide and prevent their reabsorption.

Solvent Purity: The ethyl acetate used in the initial synthesis must be rigorously dried to prevent hydrolysis of the reactants, which would lead to the formation of beryllium hydroxide and other impurities.

Purification of beryllium compounds is a significant challenge due to their toxicity. High-purity beryllium materials are often required for applications in nuclear reactors and aerospace. google.comslideshare.net Purification methods often involve solvent extraction techniques. google.comtandfonline.com For instance, impure beryllium hydroxide can be dissolved in ammonium (B1175870) bicarbonate solution and purified by extraction with a quaternary ammonium compound. tandfonline.com The beryllium is then recovered and can be precipitated as pure Be(OH)₂. tandfonline.com Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can help remove metal contaminants by forming soluble complexes. google.comtandfonline.com

Post-synthesis validation of purity and structure is crucial. Techniques such as X-ray diffraction (XRD) are used to confirm the crystal structure, while thermogravimetric analysis (TGA) helps determine decomposition thresholds.

Table 2: Purity and Optimization Parameters in this compound Synthesis

| Parameter | Optimal Condition/Consideration | Rationale | Potential Impurities |

| Temperature | 80–120°C for decomposition. | Prevents over-decomposition to beryllium oxide. | Beryllium Oxide (BeO) |

| Pressure | Sub-atmospheric (0.1–0.5 atm). | Facilitates removal of N₂O₄ gas. | Unreacted N₂O₄ |

| Solvent Purity | Rigorously dried ethyl acetate. | Avoids hydrolysis side reactions. | Beryllium Hydroxide |

| Purification Method | Solvent extraction with chelating agents. google.comtandfonline.com | Removes metallic impurities. google.comtandfonline.com | Metal contaminants (e.g., Al, Fe), Silicon, Boron. google.comtandfonline.com |

Crystallographic and Structural Elucidation of Beryllium Nitrate Species

Anhydrous Beryllium Nitrate (B79036) Crystalline Structure

Anhydrous beryllium nitrate, with the formula Be(NO₃)₂, is noted for its significant covalent character, a common feature among beryllium compounds due to the high charge density of the beryllium ion. qsstudy.com The synthesis of the anhydrous form is typically achieved through the thermal decomposition of the adduct Be(NO₃)₂·2N₂O₄, which is formed by reacting beryllium chloride with dinitrogen tetroxide in ethyl acetate (B1210297). qsstudy.comevitachem.comchemicalbook.com Upon heating, this adduct releases dinitrogen tetroxide to yield the colorless, anhydrous this compound. qsstudy.com

Despite its synthesis, the precise crystalline structure of anhydrous this compound has not been definitively elucidated. wikipedia.org It is known to be a colorless solid that is highly covalent. qsstudy.comwikipedia.org Further heating of the anhydrous salt to around 125°C leads to its decomposition into basic this compound, Be₄O(NO₃)₆. qsstudy.comchemicalbook.com

Structural Analysis of Dinitrosonium Tetranitratoberyllate, (NO)₂[Be(NO₃)₄]

Dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], is an important precursor in the synthesis of other this compound compounds. researchgate.netresearchgate.net Its structure has been determined through single-crystal X-ray diffraction.

Unit Cell Parameters and Space Group Determination

The crystal structure of (NO)₂[Be(NO₃)₄] is orthorhombic. researchgate.netosti.goviaea.org The structure is composed of nitrosonium cations (NO⁺) and [Be(NO₃)₄]²⁻ anions. researchgate.netosti.gov Detailed crystallographic data indicate a space group of Fdd2, with eight formula units (Z=8) per unit cell. researchgate.netresearchgate.netosti.goviaea.org

Table 1: Crystallographic Data for (NO)₂[Be(NO₃)₄]

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netosti.goviaea.org |

| Space Group | Fdd2 | researchgate.netresearchgate.netosti.goviaea.org |

| a | 13.471(4) Å | researchgate.netresearchgate.netosti.gov |

| b | 23.910(6) Å / 23.916(6) Å | researchgate.netresearchgate.netosti.goviaea.org |

| c | 6.229(2) Å | researchgate.netresearchgate.netosti.goviaea.org |

| Z | 8 | researchgate.netresearchgate.netosti.goviaea.org |

Beryllium Coordination Environment and Nitrate Ligand Denticity in [Be(NO₃)₄]²⁻

Within the [Be(NO₃)₄]²⁻ anion, the central beryllium atom exhibits a tetrahedral coordination environment. researchgate.netosti.gov It is bonded to four oxygen atoms, each from a different nitrate group. The nitrate ligands in this complex are monodentate, meaning each nitrate group binds to the beryllium ion through only one of its oxygen atoms. researchgate.netosti.govbyjus.com The Be-O bond distances are reported to be in the range of 1.627-1.641(9) Å. researchgate.netresearchgate.netosti.goviaea.org

Crystalline Structure of Basic Beryllium Oxonitrate, Be₄O(NO₃)₆

Basic beryllium oxonitrate, Be₄O(NO₃)₆, is formed from the thermal decomposition of dinitrosonium tetranitratoberyllate or anhydrous this compound. qsstudy.comresearchgate.net Its molecular structure is notably similar to that of basic beryllium acetate, featuring a central oxygen atom. wikipedia.orgchembaby.ru

Trigonal Modification and Structural Characteristics

The thermal decomposition of (NO)₂[Be(NO₃)₄] yields a trigonal modification of Be₄O(NO₃)₆. researchgate.netosti.goviaea.org This high-temperature form crystallizes in the space group P3. researchgate.netresearchgate.netosti.govnih.gov The structure consists of discrete tetranuclear Be₄O(NO₃)₆ molecules. researchgate.netosti.gov

Table 2: Crystallographic Data for the Trigonal Modification of Be₄O(NO₃)₆

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Trigonal | researchgate.netosti.goviaea.org |

| Space Group | P3 | researchgate.netresearchgate.netosti.govnih.gov |

| a | 13.638(3) Å | researchgate.netresearchgate.netosti.govnih.gov |

| c | 6.475(2) Å | researchgate.netresearchgate.netosti.govnih.gov |

| γ | 120 ° | nih.gov |

| Z | 3 | researchgate.netresearchgate.netosti.gov |

Coordination Geometry of the Central Oxygen Atom and Bidentate Nitrate Ligands

The core of the Be₄O(NO₃)₆ molecule features a central oxygen atom that is tetrahedrally coordinated to four beryllium atoms, forming an OBe₄ tetrahedron. researchgate.netosti.govscribd.com The Be-O distances to this central oxygen are between 1.59 Å and 1.64 Å. researchgate.netresearchgate.netosti.gov

The six nitrate groups act as bidentate ligands, where each nitrate bridges one of the six edges of the OBe₄ tetrahedron. researchgate.netosti.govscribd.comtardigrade.in This means each nitrate group is coordinated to two different beryllium atoms. researchgate.net The Be-O bond distances for these bidentate nitrate ligands range from 1.60 Å to 1.72 Å. researchgate.netresearchgate.netosti.gov

Table of Compound Names

| Formula | Chemical Name |

| Be(NO₃)₂ | This compound |

| (NO)₂[Be(NO₃)₄] | Dinitrosonium tetranitratoberyllate |

| Be₄O(NO₃)₆ | Basic beryllium oxonitrate |

| BeCl₂ | Beryllium chloride |

| N₂O₄ | Dinitrogen tetroxide |

| Be(NO₃)₂·2N₂O₄ | This compound dinitrogen tetroxide adduct |

| Be₄O(CH₃COO)₆ | Basic beryllium acetate |

Comparative Structural Analyses with Related Beryllium Compounds

The structural characteristics of this compound, particularly the tetrahedral coordination of the beryllium atom, find parallels in a variety of other beryllium compounds. This tetrahedral geometry is a recurring motif in beryllium chemistry, dictated by the small ionic radius and high charge density of the Be²⁺ ion. An examination of related beryllium compounds such as beryllium oxide, beryllium fluoride (B91410), beryllium chloride, beryllium hydroxide (B78521), and beryllium sulfate (B86663) provides a valuable context for understanding the structural nuances of this compound.

Basic this compound adopts a complex structure similar to basic beryllium acetate, featuring a central oxygen atom tetrahedrally coordinated to four beryllium atoms. wikipedia.org The hydrated form, this compound tetrahydrate (Be(H₂O)₄₂), consists of isolated tetrahedral [Be(H₂O)₄]²⁺ cations and nitrate anions. wikipedia.org In contrast, the structure of anhydrous this compound has not yet been fully elucidated. wikipedia.org

Interactive Data Table: Comparative Structural Data of Beryllium Compounds

| Compound | Formula | Crystal System | Be Coordination | Be-Anion Bond Length (Å) | Key Structural Features |

| This compound (Basic) | Be₄O(NO₃)₆ | Trigonal iaea.orgresearchgate.net | Tetrahedral (OBe₄) iaea.orgresearchgate.net | Be-O (central): 1.59-1.64 iaea.orgresearchgate.net, Be-O (nitrate): 1.60-1.72 iaea.orgresearchgate.net | Tetranuclear molecules with a central oxygen atom. iaea.orgresearchgate.net |

| This compound Tetrahydrate | Be(H₂O)₄₂ | - | Tetrahedral wikipedia.org | - | Isolated [Be(H₂O)₄]²⁺ tetrahedra and nitrate anions. wikipedia.org |

| Dinitrosonium Tetranitratoberyllate | (NO)₂[Be(NO₃)₄] | Orthorhombic iaea.orgosti.gov | Tetrahedral iaea.orgosti.gov | Be-O: 1.627-1.641 iaea.orgosti.gov | Contains [Be(NO₃)₄]²⁻ anions with monodentate nitrate groups. iaea.orgosti.gov |

| Beryllium Oxide | BeO | Hexagonal (Wurtzite) wikipedia.orgnih.gov | Tetrahedral wikipedia.orgnih.gov | Be-O: ~1.64 materialsproject.org | Features tetrahedral Be²⁺ and O²⁻ centers. wikipedia.org A high-temperature tetragonal form also exists. wikipedia.orgmaterialsproject.org |

| Beryllium Fluoride | BeF₂ | Trigonal (α-quartz type) wikipedia.org | Tetrahedral wikipedia.org | Be-F: ~1.54 wikipedia.org | 3-dimensional polymer with corner-shared BeF₄ tetrahedra. wikipedia.org In the gaseous state, it is a linear monomer. wikipedia.org |

| Beryllium Chloride | BeCl₂ | Orthorhombic chemicalbook.commaterialsproject.org | Tetrahedral wikipedia.org | Be-Cl: 2.03 materialsproject.org | 1-dimensional polymer of edge-sharing tetrahedra. atamanchemicals.com Exists as a linear monomer and a bridged dimer in the gas phase. wikipedia.org |

| Beryllium Hydroxide (β-form) | Be(OH)₂ | Orthorhombic wikipedia.org | Tetrahedral wikipedia.org | - | Has the same structure as zinc hydroxide, Zn(OH)₂. wikipedia.org |

| Beryllium Sulfate Tetrahydrate | [Be(H₂O)₄]SO₄ | Tetragonal wikipedia.orgiucr.org | Tetrahedral wikipedia.org | Be-OH₂: 1.610 iucr.org | Contains tetrahedral [Be(H₂O)₄]²⁺ units and sulfate anions. wikipedia.org |

| Anhydrous Beryllium Sulfate | BeSO₄ | - | Tetrahedral wikipedia.org | Be-O: 1.56 wikipedia.org | Structure contains alternating tetrahedrally coordinated Be and S atoms. wikipedia.org |

Detailed Research Findings:

Beryllium Oxide (BeO): Crystallizes in the hexagonal wurtzite structure, where both Be²⁺ and O²⁻ ions are tetrahedrally coordinated. wikipedia.orgnih.gov This is in contrast to the oxides of other Group 2 metals (MgO, CaO, SrO, BaO), which adopt the rock salt structure with octahedral coordination. wikipedia.org At high temperatures, BeO transforms to a tetragonal form. wikipedia.orgmaterialsproject.org In the vapor phase, it exists as discrete diatomic molecules. wikipedia.orgnih.gov

Beryllium Fluoride (BeF₂): In its solid state, BeF₂ has a structure resembling α-quartz, with four-coordinate, tetrahedral Be²⁺ centers and two-coordinate fluoride centers. wikipedia.orgchemicalbook.com The Be-F bond length is approximately 1.54 Å. wikipedia.org Gaseous BeF₂ is a linear molecule with a Be-F distance of 143 pm. wikipedia.org

Beryllium Chloride (BeCl₂): Solid beryllium chloride is a one-dimensional polymer composed of edge-shared tetrahedra. atamanchemicals.com Two polymorphs are known, both featuring tetrahedral Be²⁺ centers connected by bridging chloride ligands. wikipedia.org In the gas phase, it exists as a linear monomer and a bridged dimer. wikipedia.org The Cl-Be-Cl bond angle within the four-membered rings of the polymeric structure is 98.2°. chemicalbook.com

Beryllium Hydroxide (Be(OH)₂): The stable β-form of beryllium hydroxide has an orthorhombic crystal structure, identical to that of zinc hydroxide, with tetrahedral beryllium centers. wikipedia.org

Beryllium Sulfate (BeSO₄): The tetrahydrate form, [Be(H₂O)₄]SO₄, features a tetrahedral [Be(OH₂)₄]²⁺ cation. wikipedia.org The small size of the Be²⁺ ion accommodates only four water molecules in its coordination sphere, unlike the analogous magnesium salt, MgSO₄·6H₂O, which has an octahedral [Mg(OH₂)₆]²⁺ unit. wikipedia.org The anhydrous form of beryllium sulfate has a structure with alternating tetrahedral Be and S atoms. wikipedia.org

Reaction Mechanisms and Solution Thermodynamics of Beryllium Nitrate

Hydrolysis Chemistry of Beryllium Nitrate (B79036) in Aqueous Environments

Solutions of beryllium salts, including beryllium nitrate, are characteristically acidic. wikipedia.org This acidity stems from the hydrolysis of the beryllium cation, which is heavily hydrated in aqueous environments. wikipedia.orgquora.com The small size and high charge density of the Be²⁺ ion polarize the surrounding water molecules, facilitating the release of protons and initiating a cascade of hydrolytic reactions. researchgate.netfrontiersin.org

Hydrolysis Products and Ionic Species Formation

When this compound is dissolved in water, the beryllium ion exists as the tetra-aqua complex, [Be(H₂O)₄]²⁺. wikipedia.orgresearchgate.net This hydrated ion is the primary species in acidic solutions and is thermodynamically stable in nitrate solutions over a wide concentration range. researchgate.net The hydrolysis of this aqua ion proceeds through several steps, leading to the formation of various monomeric and polymeric hydroxo complexes.

The initial hydrolysis product is the monomeric species [Be(H₂O)₃(OH)]⁺. wikipedia.org However, its concentration typically remains low, constituting less than 1% of the total beryllium concentration. wikipedia.org The most significant and stable hydrolysis product under many conditions is the trimeric ion, [Be₃(OH)₃(H₂O)₆]³⁺. wikipedia.org This complex features a ring of three beryllium atoms bridged by hydroxide (B78521) ions.

Further hydrolysis leads to the formation of other polymeric species, such as Be₂(OH)³⁺, Be₂(OH)₂²⁺, Be₅(OH)₆⁴⁺, and Be₆(OH)₈⁴⁺, depending on the specific conditions of concentration and pH. frontiersin.orgcapes.gov.br As the pH increases, these soluble species eventually give way to the precipitation of solid beryllium hydroxide, Be(OH)₂. wikipedia.org

The primary hydrolysis reactions can be summarized as:

[Be(H₂O)₄]²⁺ + H₂O ⇌ [Be(H₂O)₃(OH)]⁺ + H₃O⁺

3[Be(H₂O)₄]²⁺ + 3H₂O ⇌ [Be₃(OH)₃(H₂O)₆]³⁺ + 3H₃O⁺ + 3H₂O

[Be(H₂O)₄]²⁺ + 2H₂O ⇌ Be(OH)₂(s) + 2H₃O⁺ + 2H₂O

Table 1: Key Hydrolysis Products of this compound in Aqueous Solution

| Formula | Species Name | Description |

|---|---|---|

| [Be(H₂O)₄]²⁺ | Tetra-aqua beryllium(II) | The primary hydrated beryllium ion in acidic aqueous solution. wikipedia.orgresearchgate.net |

| [Be(H₂O)₃(OH)]⁺ | Tri-aqua-hydroxo beryllium(II) | The first monomeric hydrolysis product. wikipedia.org |

| [Be₃(OH)₃(H₂O)₆]³⁺ | Tri-μ-hydroxo-hexa-aqua-triberyllium(II) | A highly stable trimeric hydrolysis product. wikipedia.org |

| Be(OH)₂ | Beryllium Hydroxide | Insoluble precipitate formed at higher pH values. wikipedia.org |

pH Dependence of Beryllium Hydrolysis and Precipitation

The speciation of beryllium in aqueous solution is highly dependent on pH. Beryllium is soluble in acidic conditions (pH < 3) and in strongly alkaline conditions (pH > 11-12), but it is largely insoluble in the intermediate pH range due to the precipitation of beryllium hydroxide. researchgate.net

The precipitation of Be(OH)₂ generally begins at a pH of 5 or higher. wikipedia.org In neutral environments (pH 6.5–9.5), this compound will react to form insoluble beryllium hydroxide. nih.gov The solubility of beryllium reaches a minimum at a pH of approximately 9.5. frontiersin.org Above this pH, in the presence of sufficient hydroxide ions, Be(OH)₂ can redissolve to form anionic hydroxo complexes, primarily the beryllate ion, [Be(OH)₄]²⁻, which becomes the predominant species at pH values above approximately 13. frontiersin.org This behavior demonstrates the amphoteric nature of beryllium hydroxide. researchgate.net

Table 2: pH-Dependent Behavior of Beryllium Species

| pH Range | Predominant Behavior | Key Species |

|---|---|---|

| < 3 | Soluble | [Be(H₂O)₄]²⁺ researchgate.net |

| 5 - 9.5 | Precipitation/Insolubility | Be(OH)₂ wikipedia.orgfrontiersin.org |

| > 11-12 | Soluble (as anion) | [Be(OH)₄]²⁻ researchgate.netfrontiersin.org |

Formation Mechanisms of Nitrite (B80452) Ions During Hydrolysis

A distinctive feature of this compound hydrolysis is the reported formation of nitrite ions (NO₂⁻) in addition to nitrate ions (NO₃⁻). wikipedia.orgqsstudy.com This is an unusual phenomenon, as the nitrate ion is generally stable in aqueous solution. cdc.gov The anhydrous form of this compound, in particular, is noted to produce brown fumes (indicative of nitrogen oxides) and both nitrate and nitrite ions when it comes into contact with water or is hydrolyzed in a sodium hydroxide solution. wikipedia.orgqsstudy.com

The proposed mechanism for nitrite formation involves the highly covalent nature of anhydrous this compound and its interaction with water. qsstudy.comresearchgate.net It is suggested that the strong polarizing power of the Be²⁺ ion may facilitate a redox reaction involving the nitrate group, although the precise pathway is a subject of discussion. researchgate.net This behavior is less pronounced or absent with the hydrated forms of this compound, where the beryllium ion is already stabilized by a coordination sphere of water molecules.

Complexation Reactions of this compound

The beryllium ion's strong affinity for oxygen-donor ligands dominates its complexation chemistry. However, the stability of the tetra-aqua ion, [Be(H₂O)₄]²⁺, means that the formation of complexes with many other ligands is not thermodynamically favored unless the ligand can effectively compete with water. wikipedia.org

Interactions with Inorganic Reagents and Complex Compound Formation

This compound participates in several significant complexation reactions with inorganic reagents.

Formation of Basic this compound: Upon heating, this compound does not simply dehydrate but undergoes decomposition to form basic this compound, which has the formula [Be₄O(NO₃)₆]. wikipedia.orgqsstudy.com This compound has a distinctive structure consisting of a central oxygen atom tetrahedrally coordinated to four beryllium atoms, with six nitrate groups bridging the edges of the Be₄ tetrahedron. wikipedia.orgosti.gov

Reaction with Bases: As a typical salt of a weak base and strong acid, this compound reacts with strong bases like sodium hydroxide to precipitate beryllium hydroxide. nih.gov Be(NO₃)₂(aq) + 2NaOH(aq) → Be(OH)₂(s) + 2NaNO₃(aq)

Fluoride (B91410) Complexation: Fluoride is one of the few monodentate ligands that can readily displace water from the coordination sphere of the beryllium ion to form a series of stable, water-soluble fluoro-complexes, such as [BeF₄]²⁻. wikipedia.org

Formation of Nitrato Complexes: In specific non-aqueous conditions, such as the reaction of beryllium chloride with dinitrogen tetroxide (N₂O₄) in ethyl acetate (B1210297), complex nitrato salts can be formed. researchgate.netosti.gov One such complex is dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], which contains the complex anion [Be(NO₃)₄]²⁻ where four nitrate groups are coordinated to the central beryllium atom. researchgate.netosti.gov This compound can then be thermally decomposed to produce other this compound species. osti.gov

Thermodynamics of Beryllium Complex Formation in Aqueous Solutions

The thermodynamics of beryllium's aqueous chemistry are heavily skewed towards hydrolysis. Both the enthalpy and entropy changes favor the hydrolysis of the Be²⁺ ion and the subsequent formation of hydroxo-bridged aggregates. researchgate.net This thermodynamic preference makes it difficult for many ligands to form stable complexes with beryllium in aqueous solutions, as they cannot compete effectively with the hydrolysis reactions. researchgate.net

Calorimetric studies have been conducted to determine the thermodynamic parameters for the formation of key hydrolysis products. For instance, in an aqueous solution at 25°C, the enthalpy and entropy changes for the formation of specific hydroxo complexes have been quantified.

Table 3: Thermodynamic Data for Beryllium Hydrolysis Reactions at 25°C

| Reaction | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) |

|---|---|---|

| 2Be²⁺ + H₂O ⇌ Be₂OH³⁺ + H⁺ | 2.5 ± 1.5 | 22.0 ± 1.5 |

| 3Be²⁺ + 3H₂O ⇌ Be₃(OH)₃³⁺ + 3H⁺ | 44.4 ± 0.4 | 42.4 ± 0.4 |

Data from a study in 3.0 mol dm⁻³ (Li)ClO₄ medium. capes.gov.br

The positive enthalpy and large positive entropy values indicate that the formation of these polymeric hydroxo complexes is an entropy-driven process. capes.gov.br The increase in entropy is associated with the release of water molecules from the hydration shells of the reacting beryllium ions.

For complexation with other ligands, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), beryllium shows a high affinity, forming 1:1 complexes in acidic media. nih.gov This binding is significantly stronger than that of magnesium (Mg²⁺) or calcium (Ca²⁺), highlighting beryllium's strong interaction with phosphate (B84403) groups. nih.gov However, even these complexes are susceptible to hydrolysis as the pH approaches neutral. nih.gov

Dissolution Behavior and Solvation Phenomena

Aqueous Dissolution Dynamics and Tetra-aqua Beryllium(II) Ion Stability

This compound is a crystalline solid that is highly soluble in water. nih.govamericanelements.com The dissolution process in an aqueous medium is characterized by the hydration of the beryllium ion (Be²⁺). Due to its exceptionally small ionic radius and high charge density, the beryllium ion strongly coordinates with water molecules. nasa.gov

Upon dissolution, this compound forms the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺. wikipedia.org Raman spectroscopy studies have confirmed that this tetrahedrally coordinated aqua complex is the dominant and thermodynamically stable beryllium species in aqueous nitrate solutions across a broad range of concentrations. researchgate.netrsc.orgscispace.comresearchgate.net The structure of the tetrahydrate solid is composed of these discrete [Be(H₂O)₄]²⁺ tetrahedra and nitrate anions. wikipedia.org

The aqueous solutions of this compound are acidic. quora.com This acidity arises from the hydrolysis of the strongly polarizing [Be(H₂O)₄]²⁺ ion, which donates a proton from a coordinated water molecule to the surrounding solvent, forming hydronium ions (H₃O⁺). quora.com

Table 1: Properties of this compound Hydrates

| Hydrate (B1144303) Form | CAS Number | Melting Point | Notes |

|---|---|---|---|

| This compound trihydrate | 7787-55-5 | 60.5 °C lookchem.com | Decomposes completely at 102.3 °C. lookchem.com |

Nonaqueous Solvation and Electrochemical Behavior of Beryllium Species

The behavior of this compound in nonaqueous solvents is significantly influenced by the high charge-to-radius ratio of the Be²⁺ ion, which is the highest of any metallic cation. nasa.gov This property dictates strong interactions with solvent molecules, leading to heavy solvation. nasa.gov

Electrochemical studies in nonaqueous systems have been challenging. Efforts to develop high-energy-density voltaic cells using beryllium as an anode in nonaqueous electrolyte solutions have been hindered by several factors. nasa.gov These include the formation of passivating films on the beryllium metal surface, which rapidly polarizes the electrode. nasa.gov Additionally, the strong solvation and potential complexation of beryllium ions, along with the low solubility and dissociation of beryllium species, present significant obstacles. nasa.gov

The synthesis of anhydrous this compound can be achieved in a nonaqueous medium. One method involves the reaction of beryllium chloride with dinitrogen tetroxide in ethyl acetate. wikipedia.orglookchem.com This reaction forms an adduct, Be(NO₃)₂(N₂O₄), which upon heating loses N₂O₄ to yield the anhydrous salt. wikipedia.org Research has also explored the synthesis and characterization of various beryllium halide adducts with O-donor solvents like carboxylic acid esters. researchgate.net These four-coordinate beryllium complexes have been shown to react readily with dinitrogen tetroxide to form ester adducts of this compound. researchgate.net

Thermal Decomposition Pathways of this compound

Stepwise Dehydration and Oxide Evolution

The thermal decomposition of hydrated this compound is not a direct conversion to the anhydrous salt followed by decomposition to the oxide. Instead, it proceeds through a series of overlapping steps involving dehydration and hydrolysis.

When this compound tetrahydrate, Be(H₂O)₄₂, is heated, it first dissolves in its own water of hydration at approximately 60.4 °C. lookchem.com Further heating does not yield anhydrous this compound; at around 100 °C, the hydrate begins to decompose. nih.govwikipedia.org This process involves the simultaneous loss of water and the evolution of nitrogen oxides. nih.govlookchem.com The initial decomposition product upon heating the tetrahydrate is reported to be beryllium hydroxide, Be(OH)₂. wikipedia.org

Decomposition Thresholds and Product Identification

The thermal decomposition of this compound begins at relatively low temperatures. The trihydrate has a melting point of 60.5 °C and is reported to decompose completely at 102.3 °C. lookchem.com For the tetrahydrate, decomposition with the loss of water and nitrogen oxides starts above 100-101 °C. nih.govlookchem.com The decomposition process is considered complete at temperatures above 250 °C. nih.govlookchem.com

The primary solid product of the complete thermal decomposition is beryllium oxide (BeO). nih.govlookchem.com The gaseous products are nitrogen dioxide (NO₂) and oxygen (O₂). chemguide.co.ukdoubtnut.com

The balanced chemical equation for the thermal decomposition of anhydrous this compound is: 2Be(NO₃)₂(s) → 2BeO(s) + 4NO₂(g) + O₂(g) chemguide.co.ukdoubtnut.com

In some cases, heating this compound can also lead to the formation of basic this compound, Be₄O(NO₃)₆, which has a distinct tetrahedral structure with a central oxygen atom. wikipedia.orgresearchgate.net

Table 2: Thermal Decomposition Data for this compound

| Compound | Process | Temperature | Products |

|---|---|---|---|

| This compound trihydrate | Melting | 60.5 °C lookchem.com | - |

| This compound trihydrate | Decomposition | 102.3 °C lookchem.com | BeO, Nitrogen Oxides, H₂O |

| This compound tetrahydrate | Initial Decomposition | >100 °C nih.gov | Be(OH)₂, Nitrogen Oxides, H₂O nih.govwikipedia.org |

Advanced Coordination Chemistry of Beryllium Nitrate

Ligand Coordination Modes and Geometries in Beryllium Nitrate (B79036) Complexes

Due to its small size, the Be²⁺ ion predominantly adopts a tetrahedral coordination geometry in its complexes. researchgate.netresearchgate.net In the context of beryllium nitrate, the nitrate ion (NO₃⁻) can act as a ligand, coordinating to the beryllium center through its oxygen atoms. The nitrate ligand is versatile and can adopt different coordination modes, most commonly unidentate and bidentate. wikipedia.org

In the complex dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], the beryllium atom is tetrahedrally coordinated. researchgate.net The structure consists of nitrosonium cations (NO⁺) and complex anions, [Be(NO₃)₄]²⁻. researchgate.net Within this anion, four monodentate nitrate groups are bound to the central beryllium ion. researchgate.net

Another significant compound is the basic this compound, Be₄O(NO₃)₆. This complex features a central oxygen atom tetrahedrally coordinated to four beryllium atoms. researchgate.netscribd.com Six bidentate nitrate groups bridge the edges of the OBe₄ tetrahedron, coordinating to the beryllium atoms. researchgate.net This structure is analogous to that of basic beryllium acetate (B1210297). wikipedia.org The coordination environment around each beryllium atom in these structures is typically tetrahedral.

| Compound | Beryllium Coordination Geometry | Nitrate Coordination Mode |

| [Be(NO₃)₄]²⁻ | Tetrahedral | Monodentate |

| Be₄O(NO₃)₆ | Tetrahedral (around each Be) | Bidentate |

Beryllium(II) Ion Binding Affinities with Bio-Relevant Functional Groups

Understanding the interaction of beryllium ions with biologically relevant functional groups is crucial for elucidating the mechanisms of its biological activity. nih.govrsc.org Comprehensive studies have been conducted to determine the binding affinities of the Be²⁺ ion with various organic ligands containing functional groups commonly found in biomolecules. nih.gov

Through systematic studies involving solution and solid-state techniques, a clear trend in the binding affinity of the beryllium(II) ion towards key bio-relevant functional groups has been established. nih.govresearcher.life The determined order of binding strength is as follows:

Carboxylate > Alcohol > Aldehyde > Ester nih.govresearchgate.net

This hierarchy indicates that beryllium has the strongest interaction with carboxylate groups, which are prevalent in amino acids and other biological molecules. nih.gov Beryllium forms robust complexes with carboxylate ligands through a coordination complexation mechanism. researchgate.net The interactions with alcohols, aldehydes, and esters are progressively weaker. nih.govresearcher.life It has also been noted that only aldehydes lacking a β-hydrogen can form stable complexes, as others are prone to oligo- or polymerization. researchgate.net

| Functional Group | Relative Binding Affinity with Be(II) |

| Carboxylate | Strongest |

| Alcohol | Strong |

| Aldehyde | Moderate |

| Ester | Weakest |

Beryllium has a notable tendency to form polynuclear complexes, where multiple beryllium ions are bridged by ligands. The aforementioned basic this compound (Be₄O(NO₃)₆) is a classic example of a polynuclear oxo-cluster. researchgate.net In aqueous solutions, beryllium hydroxide (B78521) can form polynuclear structures that create three-dimensional macromolecular networks. researchgate.net

Recent research has also led to the synthesis of unprecedented macrocyclic beryllium complexes. A significant discovery is the dodeca-nuclear macrocyclic ring structure of non-basic beryllium benzoate. nih.govresearcher.life This was the first example of such a structure for beryllium carboxylates, highlighting the novel structural possibilities within beryllium coordination chemistry. nih.govresearchgate.net

Homo-elemental Bonding in Beryllium Systems: Analogies and Reactivity

The study of homo-elemental bonding, where atoms of the same element are directly bonded to each other, has recently been extended to beryllium. springernature.com While the chemistry of beryllium is often compared to its diagonal neighbor aluminum, recent findings have revealed remarkable similarities between the homo-elemental bonds of beryllium and its horizontal neighbor in the periodic table, boron. springernature.comwikipedia.org

The synthesis of diberyllocene, CpBeBeCp, marked a significant milestone, confirming the stability of a direct Be-Be bond. springernature.com Research has shown that the bonding and reactivity of compounds with Be-Be bonds share striking similarities with diborane(4) (B1213185) reagents. springernature.com For instance, it is possible to polarize the Be-Be bond by coordinating more anionic ligands to one beryllium center than the other, a phenomenon also observed in diborane(4) chemistry. springernature.com This has led to the creation of nucleophilic beryllium complexes with highly polarized Be-Be bonds, which can be described as mixed-oxidation state Be(0)/Be(II) complexes. springernature.comnih.gov The reactivity of these complexes involves the cleavage of the Be-Be bond upon reaction with organic substrates. nih.gov

Current Research Frontiers in Beryllium Coordination Chemistry

The field of beryllium coordination chemistry is currently experiencing a renaissance, with several research frontiers actively being explored. americanelements.comnih.gov Despite its toxicity, which has historically limited experimental work, major advances have been made in recent decades. researchgate.netnih.gov

Current research is focused on several key areas:

Low-Valent Beryllium Chemistry : The isolation of the first stable complexes containing Be(0) and Be(I) has opened up a new chapter in beryllium chemistry. researchgate.netox.ac.uk These low-valent compounds exhibit unique reactivity and bonding characteristics. researchgate.net

Beryllium-Element Multiple Bonds : There is a growing interest in compounds featuring multiple bonds between beryllium and other elements, such as carbon, nitrogen, and oxygen. rsc.orgresearchgate.net This research challenges the traditional understanding of beryllium's bonding capabilities.

Advanced Structural Analysis : Modern techniques, such as electrospray ionization mass spectrometry (ESI-MS), are being employed to investigate the speciation and coordination behavior of beryllium in solution using very small amounts of material. researchgate.net

Biomimetic Coordination Chemistry : The synthesis and study of beryllium coordination compounds with biomimetic ligands continue to be a priority. rsc.org These studies are essential for understanding the molecular mechanisms behind beryllium-induced diseases and for the development of potential chelating agents. researchgate.netrsc.org

The ongoing research aims to provide a more profound understanding of the fundamental principles of beryllium-element bonding to rationalize observed reactivity and guide the synthesis of novel compounds with unprecedented properties. rsc.org

Theoretical and Computational Investigations of Beryllium Nitrate Systems

Ab Initio Molecular Orbital Studies of Beryllium Hydration

Ab initio molecular orbital studies, which are based on first principles of quantum mechanics, have been instrumental in elucidating the hydration behavior of the beryllium ion (Be²⁺). These studies provide fundamental insights into the interactions between the small, highly charged beryllium cation and surrounding water molecules.

Raman spectroscopic data have shown that the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, is thermodynamically stable in beryllium nitrate (B79036) solutions. rsc.orgresearchgate.net Ab initio calculations complement these experimental findings by modeling the structure and energetics of hydrated beryllium clusters. rsc.orgresearchgate.net For instance, geometry optimizations and frequency calculations have been performed for clusters such as [Be(OH₂)₁₂]²⁺, which includes four water molecules in the first hydration sphere and eight in the second. rsc.org Such calculations help in realistically modeling the BeO₄ core and comparing it with experimental data. rsc.orgresearchgate.net

Further computational studies have explored the hydrolysis products of Be²⁺ ions in aqueous solutions. acs.org By applying the analytical energy gradient technique for closed-shell self-consistent field (SCF) wave functions, researchers have investigated the molecular structures of these hydrolysis products. acs.org The hydration energies of species like the [BeOH]⁺ ion have been calculated, and the nonadditivity of hydration energy with the increasing number of water molecules has been analyzed in terms of the electron population on the beryllium atom. acs.org A clear relationship has been established between the hydration energy and the electron population on the beryllium atom across different oxidation states. acs.org

Quantum mechanical charge field (QMCF) molecular dynamics simulations, which treat the first and second hydration shells with ab initio quantum mechanics, have also been employed to study the structural and dynamical properties of Be²⁺ in aqueous solutions. nih.gov These simulations have confirmed the tetrahedral arrangement of the first hydration shell and have determined a Be-O bond length of 1.62 Å. nih.gov

Density Functional Theory (DFT) Applications in Beryllium Chemistry

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and properties of beryllium-containing systems. Its balance of computational cost and accuracy makes it suitable for a broad range of applications.

DFT calculations have been employed to investigate the adsorption of beryllium atoms and clusters on various surfaces, such as graphene and tungsten. For instance, the interaction of a single beryllium atom with a graphene sheet results in physisorption on top of a carbon ring with a weak adsorption energy. mpg.de In contrast, when a beryllium atom is placed within a bilayer of graphite (B72142), a stronger interaction is observed. mpg.de

The adsorption of beryllium on tungsten surfaces, which is relevant to materials used in fusion reactors, has also been studied using DFT. scispace.com These calculations determine the adsorption energy of beryllium on different tungsten surfaces, such as W(100) and W(111), and identify the most stable adsorption sites. scispace.com The electronic structure of the resulting Be-W system is analyzed through projected density of states (DOS) calculations, revealing the nature of the bonding between beryllium and tungsten. scispace.com

DFT has also been used to explore the potential of beryllium oxide (Be₁₂O₁₂) nanoclusters as nanocarriers for biomolecules. nih.gov The adsorption of nucleobases (cytosine, guanine, adenine, thymine, and uracil) on the surface of Be₁₂O₁₂ has been investigated, with calculations of interaction and adsorption energies indicating a favorable adsorption process. nih.gov

DFT is a valuable tool for mapping out the potential energy surfaces of chemical reactions involving beryllium compounds. By calculating the energies of reactants, products, and transition states, reaction pathways can be elucidated. For example, DFT calculations have been used to study the dissociation channels of small beryllium deuterides like BeD, BeD₂, and BeD₃. nih.gov These calculations help in understanding the thermodynamic stability and fragmentation patterns of these molecules. nih.gov

The reactivity of beryllium halides with various donor ligands has also been investigated using quantum chemical calculations, which complement experimental techniques like variable temperature NMR experiments. researchgate.net These studies help in understanding ligand exchange processes and the dissociation of beryllium complexes. researchgate.net

DFT calculations have been extensively used to predict the structural and vibrational properties of beryllium nitride (Be₃N₂). Studies have explored various periodic arrangements of Be₃N₂, from the three-dimensional bulk structure to two-dimensional monolayers and one-dimensional nanotubes. epj.orgresearchgate.net These calculations, often using hybrid functionals like B3LYP, provide insights into the geometric parameters, stability, and electronic properties of these materials. epj.org

The vibrational properties, including infrared (IR) and Raman spectra, of different Be₃N₂ structures can be computed using a coupled-perturbed Kohn-Sham/Hartree-Fock scheme. epj.org For single-walled zigzag beryllium nitride nanotubes, properties such as cohesive and rolling energies, band gaps, and equilibrium geometries have been established. epj.org The calculated vibrational spectra show distinct frequency ranges that can be used to identify these different arrangements. epj.org

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. In conjunction with DFT, global reactivity descriptors can be calculated to quantify the reactivity of molecules.

For beryllium-containing complexes, DFT-based global descriptors such as electronegativity (χ), hardness (η), and electrophilicity (ω) have been reported. researchgate.net These descriptors, along with local reactivity descriptors like atomic charges and Fukui functions, provide a quantitative measure of the reactivity of different sites within a molecule. researchgate.net These computational tools are valuable for analyzing the structure, stability, and bonding in beryllium compounds. researchgate.net

Spectroscopic Parameter Predictions (e.g., Electric Field Gradient, Chemical Shielding)

Theoretical calculations are crucial for predicting and interpreting spectroscopic parameters of beryllium-containing systems. This is particularly important for understanding NMR spectra and other spectroscopic data.

The electric field gradient (EFG) at an atomic nucleus is a measure of the asymmetry of the electric field at that point and is highly sensitive to the electronic distribution in the immediate vicinity of the nucleus. wikipedia.org The EFG couples with the nuclear electric quadrupole moment of quadrupolar nuclei, an effect that can be measured by various spectroscopic techniques. wikipedia.org First-principles calculations of the EFG at the beryllium nucleus have been performed, providing insights into the contributions from both ionic charges and conduction electrons in beryllium metal. aps.org

DFT has also been successfully applied to predict the ⁹Be nuclear magnetic resonance (NMR) chemical shielding tensors. acs.orgnih.govacs.org By optimizing the structures of beryllium-containing complexes at a certain level of theory (e.g., B3LYP/6-31G(d)) and then calculating the magnetic shielding values with a larger basis set (e.g., B3LYP/6-311G+g(2d,p)) using methods like the gauge-including atomic orbital (GIAO) method, excellent agreement with experimental chemical shifts can be achieved. acs.orgnih.gov These theoretical methods can be used to predict the beryllium chemical shifts of structurally characterized complexes for which no experimental ⁹Be NMR spectrum is available. acs.orgnih.gov

An integrated experimental and theoretical study of the ⁹Be chemical shielding and electric field gradient tensors in bis(2,4-pentanedionato-O,O')beryllium, [Be(acac)₂], has provided the first evidence for anisotropic shielding in beryllium. scite.ai Ab initio calculations of the beryllium chemical shielding tensors in this compound were in good agreement with the experimental results. scite.ai

Advanced Analytical Methodologies for Beryllium Nitrate Characterization

Spectroscopic Techniques for Structural and Solution Analysis

Spectroscopic methods are indispensable for probing the molecular vibrations, nuclear environments, and concentrations of beryllium species. These techniques offer non-destructive analysis and can provide detailed information about the coordination and bonding within beryllium nitrate (B79036) complexes.

Raman spectroscopy is a powerful tool for investigating the speciation of beryllium nitrate in aqueous solutions. It provides information on the vibrational modes of molecules, which are sensitive to changes in chemical bonding and structure.

In aqueous solutions, the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, is the dominant species in nitrate solutions over a wide concentration range. researchgate.net Raman spectra of these solutions show characteristic bands corresponding to the Be-O vibrations of this hydrated ion. However, upon changes in pH or concentration, hydrolysis can occur, leading to the formation of various hydrolysis products. researchgate.net These can include dimeric, trimeric, and polymeric species, which may eventually form colloids and precipitate as beryllium hydroxide (B78521). researchgate.net

Raman spectroscopy can detect shifts in the nitrate (~1045 cm⁻¹) and Be-O vibrational modes, which indicate the formation of these hydrolysis intermediates. For instance, the appearance of new bands or changes in the intensity and position of existing bands can be correlated with the formation of species like [Be(OH)]⁺ and more complex polynuclear ions. researchgate.net The study of beryllium fluoride (B91410) melts, a related system, has shown that Raman spectroscopy can identify dimer anions like Be₂F₇³⁻, representing the initial step of polymerization. datapdf.com This highlights the capability of the technique to identify complex species in solution by observing their unique symmetric vibrational modes. datapdf.com

Interactive Data Table: Raman Spectral Data for Beryllium Species

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrate Ion | Symmetric Stretch | ~1045 | |

| [Be(H₂O)₄]²⁺ | Be-O Stretch | - | researchgate.net |

| [(UO₂)₂(OH)₂]²⁺ | U-O Stretch | 853 | osti.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁹Be NMR, is a highly effective method for characterizing the coordination environment of beryllium in solution and in the solid state. pascal-man.comiaea.org The chemical shift of the ⁹Be nucleus is sensitive to the number and type of ligands, as well as the chelate ring size in complex structures. rsc.orgrsc.org

Studies have shown that four-coordinate beryllium complexes exhibit smaller half-width values (ω1/2) in their NMR spectra compared to two- and three-coordinate species, owing to their higher symmetry. iaea.org This allows for the differentiation of coordination geometries. In aqueous solutions of this compound, ⁹Be NMR can be used to monitor the equilibria between the hydrated beryllium ion and various complexed species. rsc.orgrsc.org The technique has been successfully applied to obtain quantitative data on the formation of beryllium complexes with various organic ligands. rsc.orgrsc.org Furthermore, solid-state ⁹Be NMR provides valuable information on the structure and dynamics of beryllium compounds in the crystalline phase. pascal-man.com

Infrared (IR) spectrometry offers a rapid and selective method for the determination of beryllium concentrations. optica.orgresearchgate.net One approach involves the extraction of beryllium as a beryllium acetylacetonate (B107027) complex into an organic solvent like chloroform. The organic phase is then analyzed by IR spectroscopy. optica.orgresearchgate.net The absorption band at 1215 cm⁻¹, which is assigned to the Be-O vibrations in the complex, serves as the analytical line for quantification. optica.orgresearchgate.net This method has demonstrated sensitivity in the nanogram range. optica.orgresearchgate.net

FT-IR spectroscopy is also a powerful tool for identifying solid-phase beryllium species. researchgate.net For example, it can be used to characterize the residues formed during the thermal decomposition of this compound, helping to identify the formation of beryllium oxide phases. researchgate.net While IR spectroscopy cannot directly detect beryllium atoms in some matrices, it can infer changes resulting from processes that affect beryllium-containing compounds, such as the loss of water in gemstones after heat treatment. thermofisher.com

X-ray Diffraction (XRD) and Electron Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of solid materials, including this compound and its derivatives. xos.comfreescience.info XRD relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern is unique to the specific arrangement of atoms and can be used to identify the compound and determine its crystal system, space group, and unit cell dimensions. xos.comfreescience.info

For instance, XRD analysis has been used to confirm that anhydrous this compound crystallizes in a monoclinic system with the space group P2₁/c. It can also resolve the structures of different hydrated forms, such as the trihydrate and tetrahydrate. The crystal structure of dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], was determined to be orthorhombic with the space group Fdd2. researchgate.netresearchgate.netosti.gov Its thermal decomposition product, a trigonal modification of beryllium oxynitrate, Be₄O(NO₃)₆, was also characterized by XRD. researchgate.netresearchgate.netosti.gov

Electron diffraction has been employed to study the molecular structure of gaseous basic this compound, Be₄O(NO₃)₆, at elevated temperatures. researchgate.netresearchgate.net This technique is suitable for analyzing gas-phase molecules and provides information on bond lengths and angles.

Interactive Data Table: Crystallographic Data for this compound and Related Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|